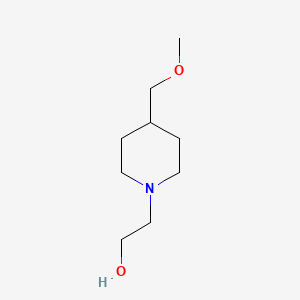

2-(4-Methoxymethyl-piperidin-1-yl)-ethanol

Description

2-(4-Methoxymethyl-piperidin-1-yl)-ethanol is a piperidine derivative characterized by a methoxymethyl (-CH2-O-CH3) substituent at the 4-position of the piperidine ring and a hydroxyethyl (-CH2-CH2-OH) group at the 1-position. Its molecular formula is C9H19NO2, with a molecular weight of 177.25 g/mol. The compound combines the structural features of a six-membered saturated heterocycle (piperidine) with ether and alcohol functionalities, making it a versatile intermediate in organic synthesis.

Notably, this compound is listed as a discontinued product by suppliers like CymitQuimica, suggesting its primary use in research rather than commercial applications . Its synthesis likely involves nucleophilic substitution or reductive amination steps, as seen in related piperidine derivatives (e.g., ).

Properties

IUPAC Name |

2-[4-(methoxymethyl)piperidin-1-yl]ethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO2/c1-12-8-9-2-4-10(5-3-9)6-7-11/h9,11H,2-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAVZXTBNONQSOV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1CCN(CC1)CCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxymethyl-piperidin-1-yl)-ethanol typically involves the reaction of piperidine with methoxymethyl chloride to introduce the methoxymethyl group. This is followed by the reaction with ethylene oxide to form the ethanol moiety. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxymethyl-piperidin-1-yl)-ethanol can undergo various chemical reactions, including:

Oxidation: The ethanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The compound can be reduced to form the corresponding amine.

Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as sodium azide or thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of 2-(4-Methoxymethyl-piperidin-1-yl)-acetaldehyde or 2-(4-Methoxymethyl-piperidin-1-yl)-acetic acid.

Reduction: Formation of 2-(4-Methoxymethyl-piperidin-1-yl)-ethylamine.

Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

2-(4-Methoxymethyl-piperidin-1-yl)-ethanol has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

Biology: The compound can be used in the study of piperidine derivatives and their biological activities.

Industry: Used in the production of specialty chemicals and as a building block for various industrial processes.

Mechanism of Action

The mechanism of action of 2-(4-Methoxymethyl-piperidin-1-yl)-ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxymethyl group and ethanol moiety can influence the compound’s binding affinity and activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 2-(4-Methoxymethyl-piperidin-1-yl)-ethanol with structurally related piperidine and heterocyclic derivatives:

Key Observations:

Heterocycle Variations: Piperidine vs. Piperazine derivatives (e.g., ) introduce additional nitrogen atoms, enhancing hydrogen-bonding capacity and pharmacological relevance.

Functional Group Impact: Ethanol vs. Ethylamine: The hydroxyethyl group in the target compound may improve water solubility compared to the ethylamine analog, which is more reactive in amide bond formation. Methoxymethyl vs. Benzyl: The methoxymethyl substituent offers moderate lipophilicity, whereas benzyl groups () increase aromatic interactions but reduce metabolic stability.

The target compound’s ethanol group may modulate similar activity. Isoindoline-dione derivatives () show acetylcholinesterase inhibition, highlighting the pharmacological versatility of piperidine/piperazine scaffolds.

Solubility and Reactivity:

- The ethanol group in the target compound enhances polarity, favoring solubility in polar solvents like ethanol or methanol (supported by crystallization methods in ).

- The chloroethanone analog () is more reactive in nucleophilic substitutions (e.g., with amines or thiols), making it a key intermediate for further derivatization.

Biological Activity

2-(4-Methoxymethyl-piperidin-1-yl)-ethanol, a piperidine derivative, has garnered attention in medicinal chemistry due to its potential therapeutic applications. This compound is characterized by a piperidine ring substituted with a methoxymethyl group and an ethanol moiety, which may influence its biological activity. Research indicates that derivatives of piperidine exhibit various biological properties, including antimicrobial, anticancer, and antiviral activities.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

| Property | Details |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 197.26 g/mol |

| IUPAC Name | This compound |

The biological activity of this compound is likely mediated through its interaction with specific molecular targets. Piperidine derivatives often act by modulating neurotransmitter systems or inhibiting enzymes involved in disease pathways. The methoxymethyl substitution may enhance the lipophilicity of the compound, facilitating better cell membrane penetration and interaction with intracellular targets.

Antimicrobial Activity

Research has indicated that piperidine derivatives exhibit significant antimicrobial properties. The compound has been investigated for its effectiveness against various bacterial strains and fungi. For instance, studies have shown that certain piperidine derivatives can disrupt bacterial cell membranes or inhibit key metabolic pathways essential for bacterial survival.

Anticancer Properties

The anticancer potential of this compound has been explored in several studies. Preliminary findings suggest that this compound may induce apoptosis in cancer cells by activating caspase pathways or inhibiting cell cycle progression. In vitro studies have demonstrated cytotoxic effects against various cancer cell lines, including breast and lung cancer cells.

Neuroprotective Effects

Given the structural similarities to known neuroprotective agents, this compound may also exhibit neuroprotective properties. Compounds with piperidine scaffolds are often studied for their ability to modulate neurotransmitter levels, particularly in conditions like Alzheimer's disease and Parkinson's disease.

Case Studies

Several case studies highlight the biological activities of related piperidine compounds:

- Antiviral Activity : A study evaluated a series of piperidine derivatives for their antiviral activity against the measles virus. Compounds similar to this compound showed promising results with effective inhibition concentrations (EC50) in the low micromolar range .

- Cytotoxicity Against Cancer Cells : Research demonstrated that piperidine derivatives could significantly inhibit the growth of various cancer cell lines. For example, one study reported IC50 values ranging from 7.9 to 92 µM for different piperidine analogs against human breast and ovarian cancer cells .

- Antimicrobial Studies : A comparative study on various piperidine compounds revealed that those with methoxy substitutions exhibited enhanced antimicrobial activity against Gram-positive bacteria .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.